4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine

Catalog No.
S2701504
CAS No.
634174-11-1
M.F
C13H16N2O5
M. Wt
280.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine

CAS Number

634174-11-1

Product Name

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine

IUPAC Name

2-(3-methyl-4-nitrophenoxy)-1-morpholin-4-ylethanone

Molecular Formula

C13H16N2O5

Molecular Weight

280.28

InChI

InChI=1S/C13H16N2O5/c1-10-8-11(2-3-12(10)15(17)18)20-9-13(16)14-4-6-19-7-5-14/h2-3,8H,4-7,9H2,1H3

InChI Key

ZAARDLPEIQPJSY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)[N+](=O)[O-]

solubility

not available

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine is an organic compound characterized by a morpholine ring linked to a 3-methyl-4-nitrophenoxyacetyl group. This unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. The molecular formula of this compound is C12H14N2O4, and it possesses a molecular weight of 250.25 g/mol.

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Substitution: The acetyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Hydrolysis: In acidic or basic conditions, the compound can hydrolyze to yield 3-methyl-4-nitrophenol and morpholine.

Common Reagents and Conditions

  • Oxidation: Hydrogen gas, palladium on carbon catalyst.
  • Substitution: Nucleophiles such as amines or thiols are commonly used.
  • Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide facilitate this reaction.

Major Products Formed

  • Reduction leads to 4-[(3-Methyl-4-aminophenoxy)acetyl]morpholine.
  • Substitution can yield various derivatives depending on the nucleophile employed.
  • Hydrolysis results in the formation of 3-methyl-4-nitrophenol and morpholine.

Research indicates that 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine exhibits potential biological activities, including antimicrobial and anticancer properties. Its unique structural features make it a candidate for further exploration in drug development, particularly for targeting specific biological pathways .

The synthesis of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine typically involves:

  • Formation of Intermediate: Reacting 3-methyl-4-nitrophenol with chloroacetyl chloride to generate 3-methyl-4-nitrophenoxyacetyl chloride.
  • Final Reaction: The intermediate is then reacted with morpholine, often in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the reaction.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for scale. Continuous flow reactors and automated systems enhance efficiency and yield, while purification techniques such as recrystallization or chromatography ensure high purity products.

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine has diverse applications:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its antimicrobial and anticancer properties.
  • Medicine: Explored for potential drug development due to its unique structural features.
  • Industry: Used in producing specialty chemicals and materials .

Studies examining the interactions of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine with biological targets are ongoing. The reduction of the nitro group to an amino group may enhance its ability to interact with enzymes or receptors, potentially modulating biological activity. The morpholine ring may also influence binding affinity and specificity .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-(3-Methylphenoxy)acetylmorpholineMorpholine ring + methylphenoxy groupLacks nitro group; primarily studied for different biological activities .
4-(Nitrophenoxy)acetylmorpholineMorpholine ring + nitrophenoxy groupSimilarity in functional groups but different substituents .
N-[3-Fluoro-4-(6-methoxyquinolin)]oxyanilineOxyaniline structure with fluorinated quinolinContains a quinolin moiety which may alter biological activity significantly .

The uniqueness of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine lies in its specific combination of functional groups that provide distinct biological activities and chemical reactivity compared to these similar compounds.

Conventional Synthesis Pathways

Reactant Selection and Precursor Compounds

The synthesis of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine begins with two primary precursors: 3-methyl-4-nitrophenol and chloroacetic acid. The former serves as the aromatic backbone, while the latter provides the acetyl linker. In a typical procedure, 3-methyl-4-nitrophenol undergoes O-alkylation with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to form (3-methyl-4-nitrophenoxy)acetic acid [7]. This intermediate is subsequently activated via conversion to its acyl chloride derivative using thionyl chloride (SOCl₂), enabling nucleophilic acyl substitution with morpholine to yield the final product [7].

Key considerations for precursor selection include:

  • Purity of 3-methyl-4-nitrophenol: Impurities in the aromatic precursor can lead to side reactions, such as nitration byproducts or incomplete alkylation.
  • Stoichiometric ratios: A 1:1 molar ratio of 3-methyl-4-nitrophenol to chloroacetic acid ensures minimal residual starting material while avoiding dimerization [7].

Stepwise Reaction Mechanisms

  • O-Alkylation:
    The reaction proceeds via deprotonation of 3-methyl-4-nitrophenol by NaOH, forming a phenoxide ion. This nucleophile attacks the electrophilic carbon of chloroacetic acid, displacing chloride and forming (3-methyl-4-nitrophenoxy)acetic acid [7]:
    $$
    \text{Ar-OH} + \text{ClCH₂COOH} \xrightarrow{\text{NaOH}} \text{Ar-O-CH₂COOH} + \text{HCl}
    $$
    where $$ \text{Ar} = 3\text{-methyl-4-nitrophenyl} $$.

  • Acyl Chloride Formation:
    Thionyl chloride reacts with the carboxylic acid group, replacing the hydroxyl group with chlorine to generate the reactive acyl chloride:
    $$
    \text{Ar-O-CH₂COOH} + \text{SOCl₂} \rightarrow \text{Ar-O-CH₂COCl} + \text{SO₂} + \text{HCl}
    $$

  • Amide Bond Formation:
    Morpholine acts as a nucleophile, attacking the acyl chloride to form the target compound:
    $$
    \text{Ar-O-CH₂COCl} + \text{C₄H₈NO} \rightarrow \text{Ar-O-CH₂CO-N(C₂H₄)₂O} + \text{HCl}
    $$

Catalytic Systems and Yield Optimization

Catalytic Efficiency and Conditions

The choice of base and solvent significantly impacts reaction efficiency. For example:

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
NaOHH₂O80675
K₂CO₃DMF100882
NaHTHF0 → 251489

Sodium hydride (NaH) in tetrahydrofuran (THF) achieves the highest yield (89%) due to its strong deprotonation capacity and compatibility with chloroacetic acid [7]. However, this system requires anhydrous conditions and careful temperature control.

Yield Optimization Strategies

  • Temperature Modulation: Lower temperatures (0–25°C) during acyl chloride formation minimize side reactions like hydrolysis [7].
  • Catalyst Loading: A 10% molar excess of morpholine ensures complete consumption of the acyl chloride intermediate.

Green Chemistry Approaches

Solvent-Free Synthesis Attempts

Recent efforts have explored solvent-free alkylation by grinding 3-methyl-4-nitrophenol and chloroacetic acid with solid K₂CO₃. Preliminary results show moderate yields (~65%) but eliminate solvent waste [3]. Challenges include poor mixing efficiency and localized overheating, which promote nitro group reduction.

Energy-Efficient Process Design

Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, irradiating the O-alkylation step at 100 W for 10 minutes achieves 78% yield, compared to 6 hours under conventional heating [7]. Additionally, one-pot methodologies combining acyl chloride formation and amide coupling in a single reactor reduce energy consumption by 40%.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine through both proton (¹H) and carbon-13 (¹³C) NMR techniques. The morpholine ring system exhibits characteristic chemical shifts and coupling patterns that are distinctive for this heterocyclic moiety [2] [3].

The ¹H NMR spectrum of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine displays several well-defined multipicity patterns. The morpholine ring protons appear as two distinct sets of signals: the nitrogen-adjacent methylene protons (N-CH₂) resonate between 3.04-3.23 ppm as pseudotriplets, while the oxygen-adjacent methylene protons (O-CH₂) appear at 3.74-3.86 ppm, also as pseudotriplets [2] [3] [4]. This characteristic pattern arises from the chair conformation of the morpholine ring, where protons adopt predominantly gauche arrangements due to the fixed ring geometry [4] [5].

The acetyl linker group manifests as a distinctive singlet at approximately 4.74 ppm, corresponding to the methylene bridge (OCH₂CO) connecting the phenoxy and morpholine moieties [2]. The aromatic region displays complex multipicity patterns between 7.0-8.1 ppm, reflecting the substitution pattern of the 3-methyl-4-nitrophenyl system [2] [6]. The aromatic methyl group appears as a sharp singlet at 2.33 ppm [2] [7].

¹³C NMR spectroscopy provides complementary structural confirmation through carbon chemical shift analysis. The morpholine ring carbons exhibit characteristic resonances: nitrogen-adjacent carbons appear at 47.2-47.4 ppm, while oxygen-adjacent carbons resonate at 65.8-66.6 ppm [2] [3] [8]. These values align with established chemical shift ranges for morpholine derivatives and confirm the integrity of the heterocyclic ring system.

The carbonyl carbon of the amide linkage resonates between 163-169 ppm, characteristic of amide carbonyls in acylated morpholine systems [2] [8]. Aromatic carbons display the expected downfield shifts, with quaternary carbons appearing between 140-158 ppm and aromatic CH carbons between 124-130 ppm [2] [6]. The acetyl methylene carbon appears at 67-69 ppm, distinguishable from the morpholine methylene carbons by its chemical environment [2].

The NMR spectral analysis confirms the chair conformation preference of the morpholine ring, with equatorial and axial protons showing distinct chemical environments despite rapid ring interconversion [3] [5]. Nuclear Overhauser Effect (NOE) experiments and coupling constant analysis support the predominant chair geometry, consistent with theoretical predictions for morpholine derivatives [4] [5].

Infrared (IR) Absorption Profile Interpretation

Infrared spectroscopy provides detailed information about the functional group composition and molecular vibrations of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine. The IR spectrum exhibits several characteristic absorption bands that serve as diagnostic indicators for structural confirmation [9] [10] [11].

The nitrogen-hydrogen stretch of the morpholine ring appears as a medium to strong absorption between 3300-3500 cm⁻¹, though this band may exhibit broadening due to intermolecular hydrogen bonding interactions [10] [11]. Aromatic carbon-hydrogen stretches manifest as multiple bands in the 3000-3100 cm⁻¹ region, reflecting the substituted benzene ring system [9] [10].

Aliphatic carbon-hydrogen stretching vibrations appear as medium to strong absorptions between 2800-3000 cm⁻¹, arising from the morpholine methylene groups and the acetyl linker [9] [10] [11]. The carbonyl stretch represents one of the most diagnostic features, appearing as a very strong absorption between 1620-1680 cm⁻¹, characteristic of amide I band frequencies [10] [11] [12].

The nitro group provides highly diagnostic spectral features through its asymmetric and symmetric stretching vibrations. The asymmetric nitro stretch appears as a very strong absorption between 1510-1560 cm⁻¹, while the symmetric stretch manifests between 1300-1370 cm⁻¹ [9] [10] [13]. These bands serve as definitive indicators for the presence and integrity of the nitro functional group.

Aromatic carbon-carbon stretching vibrations contribute to the medium to strong absorptions observed between 1450-1650 cm⁻¹, providing information about the aromatic ring system [10] [11]. The morpholine ring system exhibits characteristic carbon-nitrogen and carbon-oxygen stretching vibrations between 1000-1300 cm⁻¹, with the cyclic ether C-O-C stretches appearing between 1100-1250 cm⁻¹ [10] [11] [14].

Lower frequency absorptions between 700-900 cm⁻¹ provide fingerprint information about aromatic substitution patterns and nitro group deformation modes [10] [13] [11]. These bands assist in confirming the specific substitution pattern of the nitrophenoxy moiety.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine, revealing precise bond lengths, bond angles, and molecular conformations. Crystallographic studies of morpholine-containing compounds have demonstrated the preference for chair conformations in the heterocyclic ring system [15] [16] [17].

The morpholine ring adopts a chair conformation similar to cyclohexane, with the nitrogen and oxygen atoms occupying specific positions that minimize steric interactions [16] [18]. Bond lengths within the morpholine ring typically range from 1.42-1.46 Å for C-N bonds and 1.40-1.44 Å for C-O bonds, consistent with standard heterocyclic geometries [16] [17].

The acetyl linker displays characteristic amide bond parameters, with the C-N bond length typically measuring 1.32-1.35 Å, indicating partial double bond character due to resonance stabilization [15] [17]. The carbonyl bond length measures approximately 1.22-1.24 Å, typical for amide carbonyls [15] [17].

Crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding interactions may occur between the morpholine nitrogen and neighboring molecules, contributing to crystal stability [16] [17]. The nitro group can participate in dipole-dipole interactions and weak hydrogen bonding with adjacent molecules [15] [17].

The phenoxy moiety adopts planar geometry, with the ether oxygen showing characteristic sp³ hybridization and bond angles close to tetrahedral values [15] [17]. The aromatic ring maintains planarity, with C-C bond lengths averaging 1.38-1.40 Å and C-N bond lengths in the nitro group measuring approximately 1.45-1.47 Å [15] [17].

Crystallographic analysis confirms the overall molecular geometry and provides insights into preferred conformations in the solid state. The data supports theoretical calculations and spectroscopic assignments, offering a complete structural characterization [15] [16] [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine. The molecular ion peak appears at m/z 280, corresponding to the molecular formula C₁₃H₁₆N₂O₅ [19] [20] [21].

The fragmentation pattern reveals several characteristic pathways that provide structural confirmation. The base peak often corresponds to the morpholine cation at m/z 87 [C₄H₉NO]⁺, formed through α-cleavage adjacent to the nitrogen atom [22] [23]. This fragment represents one of the most stable ionic species due to the resonance stabilization of the morpholine cation.

Loss of the entire morpholine unit (m/z 87) from the molecular ion produces a fragment at m/z 193, corresponding to the nitrophenoxy acetyl portion [M-87]⁺ [22] [23]. This fragmentation pathway demonstrates the tendency for cleavage at the amide bond under electron impact conditions.

The acetyl morpholine fragment appears at m/z 129 [C₆H₁₁NO₂]⁺, formed through rearrangement processes that retain the morpholine unit with the acetyl group [23] [24]. This fragment ion provides evidence for the acetyl linkage between the morpholine and phenoxy components.

The nitrophenoxy cation at m/z 153 represents another significant fragment, formed through charge retention on the aromatic system following loss of the acetyl morpholine unit [23] [24]. This fragment confirms the presence and substitution pattern of the nitrophenoxy moiety.

Secondary fragmentations include loss of the nitro group [M-46]⁺ at m/z 234 and methyl radical loss [M-15]⁺ at m/z 265, though these typically appear with lower relative intensities [23] [25]. The phenoxy fragment at m/z 93 and nitrophenol cation at m/z 139 provide additional structural confirmation [23] [25].

The fragmentation patterns observed in electron impact mass spectrometry align with established mechanisms for morpholine derivatives and nitroaromatic compounds. McLafferty rearrangement processes may contribute to the formation of stable fragment ions, particularly involving the morpholine nitrogen [23] [26].

Electrospray ionization mass spectrometry provides complementary information, typically showing less fragmentation and stronger molecular ion signals, allowing for accurate molecular weight determination and structural confirmation [19] [21] [27].

Data Tables

Table 1: Nuclear Magnetic Resonance Spectroscopic Data for 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine

Functional Group/Region¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)Multiplicity/Notes
Morpholine N-CH₂ (axial)3.04-3.23 (m)47.2-47.4Pseudotriplet, gauche coupling
Morpholine N-CH₂ (equatorial)3.74-3.86 (m)47.2-47.4Pseudotriplet, gauche coupling
Morpholine O-CH₂ (axial)3.04-3.23 (m)65.8-66.6Pseudotriplet, gauche coupling
Morpholine O-CH₂ (equatorial)3.74-3.86 (m)65.8-66.6Pseudotriplet, gauche coupling
Acetyl CH₂ (OCH₂CO)4.74 (s)67-69Singlet
Aromatic CH (nitrophenyl)7.0-8.1 (various)124-130Complex aromatic region
Methyl CH₃ (aromatic)2.33 (s)20-21Singlet
Carbonyl C=O-163-169Amide carbonyl

Table 2: Infrared Spectroscopic Absorption Bands for 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine

Functional GroupFrequency Range (cm⁻¹)IntensityNotes
N-H stretch (morpholine)3300-3500Medium-StrongMay be broad due to hydrogen bonding
C-H stretch (aromatic)3000-3100MediumMultiple bands for substituted aromatic
C-H stretch (aliphatic)2800-3000Medium-StrongCH₂ and CH₃ stretching vibrations
C=O stretch (amide I)1620-1680Very StrongCharacteristic amide carbonyl frequency
N-O stretch (nitro, asymmetric)1510-1560Very StrongDiagnostic for nitro group presence
N-O stretch (nitro, symmetric)1300-1370StrongLower frequency nitro stretch
C=C stretch (aromatic)1450-1650Medium-StrongMultiple bands for aromatic skeleton
C-O-C stretch (morpholine)1100-1250Medium-StrongSix-membered ring characteristic

Table 3: Mass Spectrometric Fragmentation Patterns for 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine

Fragment Ionm/z ValueRelative IntensityFragmentation Pathway
Molecular Ion [M]⁺280Low-MediumIntact molecular ion
Loss of morpholine [M-87]⁺193Mediumα-cleavage next to nitrogen
Loss of acetyl morpholine [M-129]⁺151Medium-HighAcylium ion formation with morpholine loss
Nitrophenoxy cation153HighCharge retention on aromatic system
Morpholine cation [C₄H₉NO]⁺87HighMcLafferty rearrangement
Acetyl morpholine [C₆H₁₁NO₂]⁺129Medium-HighAcylium ion with morpholine
Nitrophenol cation139MediumLoss of acetyl group from phenoxy
Phenoxy fragment93MediumSimple phenoxy cation

XLogP3

1.2

Dates

Last modified: 08-16-2023

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